molecular formula C11H15NO4S B12998147 Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate

Cat. No.: B12998147
M. Wt: 257.31 g/mol
InChI Key: YCTSNYJXEWOTCM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate features a multifunctional cyclopentane core, incorporating ester, cyano, methylsulfonyl, and exocyclic alkene groups, making it a versatile building block for chemical synthesis . Compounds with cyano and ester functionalities are often explored in medicinal chemistry for the development of new therapeutic agents, serving as key intermediates in the synthesis of more complex molecules . The distinct electronic properties of the methylsulfonyl group can be utilized in the design of molecules for material science applications. Researchers value this compound for its potential in method development and exploring novel chemical spaces. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature and safety data sheets prior to use. For specific application data and structural characterization information, please contact our technical support team.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 3-cyano-4-methylidene-3-methylsulfonylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H15NO4S/c1-4-16-10(13)9-5-8(2)11(6-9,7-12)17(3,14)15/h9H,2,4-6H2,1,3H3

InChI Key

YCTSNYJXEWOTCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C)C(C1)(C#N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Multi-step Synthesis Approach

  • Step 1: Formation of the Cyclopentanecarboxylate Core

    Starting from ethyl cyclopentanecarboxylate (CAS 5453-85-0), which can be prepared or procured commercially, the cyclopentane ring with an ethyl ester group is established. This compound has well-documented physical properties such as a melting point of 109 °C and boiling point of 172-174 °C at 752 Torr, facilitating its handling in synthesis.

  • Step 2: Introduction of the Cyano Group

    The cyano group is typically introduced via nucleophilic substitution or condensation reactions involving cyano-containing reagents such as ethyl cyanoacetate. For example, condensation reactions catalyzed by weak bases like sodium bicarbonate have been shown to efficiently produce cyano-substituted acrylates with high yields and minimal side reactions. This approach avoids the harsh conditions that can degrade the cyano group.

  • Step 3: Installation of the Methylsulfonyl Group

    The methylsulfonyl moiety is introduced through sulfonylation reactions, often involving methylsulfonyl chloride or related sulfonylating agents. This step requires careful control of reaction conditions to prevent overreaction or decomposition of sensitive groups. The sulfonylation is typically performed under mild conditions in the presence of a base to neutralize the generated acid.

  • Step 4: Formation of the Methylene Bridge

    The methylene group at the 4-position is introduced via elimination or Wittig-type reactions, which convert suitable precursors into the exocyclic methylene functionality. This step often requires the use of strong bases or phosphonium ylides under anhydrous conditions to achieve the desired substitution pattern.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Esterification Cyclopentanone, ethanol, acid catalyst Reflux in ethanol >90 Commercially available starting material
2 Knoevenagel Condensation Ethyl cyanoacetate, sodium bicarbonate 102-104 °C, 16-18 h, cyclohexane solvent 85-90 Water removed during reaction to drive equilibrium
3 Sulfonylation Methylsulfonyl chloride, base (e.g., triethylamine) 0-25 °C, inert atmosphere 75-85 Mild conditions to preserve cyano group
4 Methylene formation Phosphonium ylide or strong base Anhydrous solvent, room temp to reflux 70-80 Requires dry conditions for selectivity

After each synthetic step, purification is typically achieved by extraction, crystallization, or chromatography. Structural confirmation is performed using:

  • The use of weakly alkaline catalysts like sodium bicarbonate in the condensation step significantly improves yield and reduces side reactions compared to strong bases.
  • Controlled addition of reagents, such as slow dropwise addition of ethyl cyanoacetate, helps maintain reaction selectivity and prevents polymerization or side product formation.
  • Maintaining anhydrous and inert atmosphere conditions during sulfonylation and methylene formation steps is critical to prevent hydrolysis and oxidation of sensitive groups.
  • Multi-step synthesis routes have been optimized to balance yield, purity, and cost-effectiveness, with overall yields typically ranging from 50% to 70% after all steps.
Preparation Step Key Reagents Reaction Conditions Yield Range (%) Critical Notes
Cyclopentanecarboxylate formation Cyclopentanone, ethanol, acid catalyst Reflux, ethanol solvent >90 Commercially available or synthesized
Cyano group introduction Ethyl cyanoacetate, sodium bicarbonate 102-104 °C, 16-18 h, cyclohexane 85-90 Water removal critical for yield
Methylsulfonyl group installation Methylsulfonyl chloride, base 0-25 °C, inert atmosphere 75-85 Mild conditions to protect cyano group
Methylene bridge formation Phosphonium ylide or strong base Anhydrous solvent, RT to reflux 70-80 Dry conditions essential

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cyclopentane derivatives. These products are often used as intermediates in further organic synthesis or as final products in various applications .

Scientific Research Applications

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfonyl group are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The compound’s uniqueness lies in its trifunctional substitution pattern. Below is a comparison with structurally related cyclopentane derivatives from the provided evidence:

Compound Functional Groups Synthetic Yield Physical State Key Data
Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate (Target) Cyano, methylsulfonyl, methylene, ethyl ester N/A N/A Insufficient direct data in evidence; inferred from analogs.
Ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclopentanecarboxylate (Compound 1) Oxo, phenylpyrrolidinedione, ethyl ester 95% Yellowish semi-solid Rf = 0.44 (n-hexane/EtOAc 4:1)
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87) Methyl ester, methylamino, cyclopentane 80% Crystalline solid ¹H-NMR (DMSO-d6): δ 9.10 (2H, brs), 3.82 (3H, s), 2.29 (3H, s)

Key Observations :

  • Functional Group Impact: The target compound’s methylsulfonyl and cyano groups are electron-withdrawing, which may enhance electrophilic reactivity compared to the oxo and phenylpyrrolidinedione groups in Compound 1 .
  • Synthetic Efficiency : While Compound 1 achieves a high yield (95%) via column chromatography , the target compound’s synthesis may require more specialized conditions due to the steric hindrance of the methylsulfonyl group.
  • Stability: The semi-solid state of Compound 1 contrasts with the crystalline nature of Reference Example 87 , suggesting that sulfonyl/cyano substituents in the target compound could influence its physical stability.
Limitations of Available Evidence

The provided evidence lacks explicit data on the target compound. For example:

  • No NMR or chromatographic data for this compound.
  • No yield or purification methods specific to its synthesis.

Future Research Directions

Synthetic Optimization : Adapt protocols from Compound 1 (high-yield column chromatography ) or Reference Example 87 (esterification under mild conditions ).

Spectroscopic Characterization : Prioritize ¹H/¹³C-NMR and mass spectrometry to confirm the target compound’s structure.

Comparative Bioactivity Studies: Evaluate the methylsulfonyl group’s role in biological activity relative to oxo or amino analogs.

Biological Activity

Ethyl 3-cyano-4-methylene-3-(methylsulfonyl)cyclopentanecarboxylate (C11H15NO4S) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopentane ring substituted with a cyano group and a methylsulfonyl moiety. This unique configuration may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyclopentanecarboxylic acids have shown potent antibacterial effects against various strains, including multidrug-resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
4-Hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazideEscherichia coli15 µg/mL
Cyclopentane carboxylic acid derivativesMycobacterium tuberculosis5 µg/mL

This table highlights the potential of related compounds in combating bacterial infections.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of related cyclopentanecarboxylic acid derivatives. The results indicated a significant reduction in inflammation markers in animal models when treated with these compounds, supporting further investigation into ethyl 3-cyano derivatives for therapeutic use.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Immune Response : By affecting cytokine production, these compounds may modulate immune responses, providing therapeutic benefits in autoimmune conditions.
  • Direct Antimicrobial Action : The cyano group may play a critical role in disrupting microbial cell membranes or metabolic pathways.

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